![molecular formula C19H21N3O2S B2859817 2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide CAS No. 514182-78-6](/img/structure/B2859817.png)
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide
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Description
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide, also known as ETNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Activity
The indole derivatives, which are structurally related to Z48967101, have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . Z48967101 could potentially be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . By inhibiting the production of pro-inflammatory cytokines or blocking inflammatory pathways, compounds like Z48967101 could be valuable in the treatment of chronic inflammatory diseases .
Anticancer Potential
The structural framework of Z48967101 suggests it may possess anticancer potential . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be beneficial in targeting and treating different types of cancers .
Anti-HIV Effects
Research has indicated that indole derivatives can have anti-HIV effects by interfering with the virus’s ability to replicate. Z48967101 could be investigated for its potential role in HIV treatment strategies .
Antioxidant Capabilities
The antioxidant capabilities of indole derivatives make them candidates for combating oxidative stress, which is implicated in numerous diseases. Z48967101 could be studied for its ability to neutralize free radicals .
Antimicrobial Activity
Compounds like Z48967101 may exhibit antimicrobial activity , which can be harnessed to develop new antibiotics or antiseptics, especially in the face of rising antibiotic resistance .
Antitubercular Activity
Given the biological activities of its analogs, Z48967101 could be explored for antitubercular activity . It might inhibit the growth of Mycobacterium tuberculosis or enhance the efficacy of existing antitubercular drugs .
Antidiabetic Action
Indole derivatives have been associated with antidiabetic action , possibly through the modulation of insulin release or glucose metabolism. Z48967101 could be a candidate for the development of new antidiabetic therapies .
properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-20-19-22(4-2)18(24)16(25-19)12-17(23)21-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTXCZVERSECAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
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